Dspe-peg(2000)-nhs
Description
Contextual Significance of PEGylated Lipids in Nanomaterial Science
The incorporation of polyethylene (B3416737) glycol (PEG) onto lipid molecules, a process known as PEGylation, is a cornerstone of modern nanomaterial science. cas.org PEGylated lipids are prized for their ability to improve the stability and biocompatibility of nanoparticles. bio-connect.nlnih.gov The hydrophilic and flexible PEG chains form a protective layer on the surface of nanoparticles, which shields them from the immune system and reduces their clearance by the kidneys and the mononuclear phagocyte system. bio-connect.nlbiochempeg.com This "stealth" property significantly prolongs the circulation time of nanocarriers in the bloodstream, enhancing the opportunity for them to reach their target tissues. cas.orgnih.gov
Furthermore, the presence of PEG can influence the size and stability of nanoparticles by preventing aggregation. biochempeg.com The length of the PEG chain is a crucial factor, with different lengths affecting the immunological response and the efficiency of drug delivery. cas.org PEGylated lipids are integral to the formulation of various nanocarriers, including liposomes, micelles, and lipid nanoparticles (LNPs), which are used to deliver a wide range of therapeutics, from small molecule drugs to nucleic acids like mRNA. cas.orgnih.gov
Overview of DSPE-PEG(2000)-NHS as a Reactive Amphiphilic Polymer
This compound is a prime example of a reactive amphiphilic polymer, a molecule with both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, and a chemically reactive group. medchemexpress.comnanocs.net The "DSPE" (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a phospholipid with two long hydrocarbon chains, forming the hydrophobic tail. nanocs.net This is connected to a PEG chain with an average molecular weight of 2000 daltons, which constitutes the hydrophilic part. nih.gov The key feature of this specific molecule is the N-hydroxysuccinimide (NHS) ester at the end of the PEG chain. glpbio.comcreativepegworks.com
The NHS ester is a reactive group that can readily form stable amide bonds with primary amine groups found in proteins, peptides, antibodies, and other molecules. biochempeg.comencapsula.com This reactivity allows for the covalent attachment of targeting ligands to the surface of nanoparticles, a process known as bioconjugation. creativepegworks.com The amphiphilic nature of this compound drives its self-assembly in aqueous environments into structures like micelles and allows for its incorporation into lipid bilayers of liposomes. nih.govcaymanchem.com
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Description |
| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000, NHS ester] (sodium salt) avantiresearch.com |
| Molecular Formula | C₁₃₅H₂₆₀N₂NaO₅₇P (average MW due to polydispersity of PEG) avantiresearch.comsigmaaldrich.com |
| Average Molecular Weight | ~2877.49 g/mol avantiresearch.com |
| Appearance | White to off-white solid powder medchemexpress.comnanocs.net |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. creativepegworks.com It is also soluble in hot water. nanocs.net |
| Key Functional Groups | DSPE (hydrophobic lipid), PEG (hydrophilic polymer), NHS ester (amine-reactive group) medchemexpress.comglpbio.com |
| Critical Micelle Concentration (CMC) | The CMC for DSPE-PEG(2000) is in the micromolar range, indicating its tendency to self-assemble at low concentrations. nih.govresearchgate.net |
Fundamental Role in Engineering Multifunctional Nanocarriers and Biomaterial Surfaces
The unique combination of properties in this compound makes it an indispensable tool for engineering multifunctional nanocarriers and modifying biomaterial surfaces. nih.gov By incorporating this polymer into nanocarrier formulations, researchers can achieve several objectives simultaneously.
The PEG component provides the "stealth" characteristics for prolonged circulation, while the DSPE anchor ensures stable integration into the lipid-based nanostructure. nih.govnih.gov The reactive NHS ester is the key to creating "smart" or targeted nanocarriers. glpbio.com Scientists can attach specific ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on diseased cells, like cancer cells. caymanchem.comnih.gov This active targeting strategy enhances the accumulation of the drug-loaded nanocarrier at the desired site, improving therapeutic efficacy and reducing off-target side effects. nih.gov
For instance, research has shown that liposomes containing this compound conjugated to a breast cancer-targeting peptide and carrying the chemotherapy drug doxorubicin (B1662922) can effectively reduce tumor growth in animal models. glpbio.comcaymanchem.com In another application, DSPE-PEG(2000) based micelles have been used to co-encapsulate quantum dots and the anti-cancer drug paclitaxel (B517696), with the surface modified with antibodies for tumor targeting. rsc.org
The modification of biomaterial surfaces with this compound can also improve their biocompatibility and functionality. By coating a surface with this polymer, it can be rendered less prone to protein adsorption and cell adhesion, which is crucial for medical implants and diagnostic devices. The reactive NHS group can then be used to immobilize specific biomolecules to create surfaces with desired biological activities.
The following table details selected research findings illustrating the application of this compound:
| Research Focus | Nanocarrier/Surface | Key Findings & Significance |
| Targeted Drug Delivery | Liposomes | Liposomes containing this compound conjugated to a breast cancer targeting peptide (H6) and encapsulating doxorubicin showed reduced tumor growth in a mouse xenograft model. glpbio.comcaymanchem.com |
| Multifunctional Nanoassembly | Micelles | A multifunctional system using folate-PEG-DSPE was developed for the co-delivery of docetaxel (B913) and a gene therapy agent (iSur-pDNA). nih.gov |
| Tumor Imaging | Polymeric Micelles | DSPE-mPEG2000 functionalized with DTPA for radiolabeling with 99mTc formed micelles with a long blood circulation time and high tumor-to-muscle ratio, indicating potential as a diagnostic platform. nih.gov |
| Gene Delivery | Dual-Ligand Liposomes | Liposomes modified with both a cell-penetrating peptide (Pep-1) and folic acid using DSPE-PEG linkers of different lengths demonstrated enhanced and selective cellular uptake in folate receptor-positive cells. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C53H97N2O16P |
|---|---|
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
[(2R)-3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C53H97N2O16P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(58)67-45-47(70-51(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-72(62,63)68-40-38-54-53(61)66-44-43-65-42-41-64-39-37-52(60)71-55-48(56)35-36-49(55)57/h47H,3-46H2,1-2H3,(H,54,61)(H,62,63)/t47-/m1/s1 |
InChI Key |
UOMVZLMKVICDLI-QZNUWAOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Chemical Architecture and Reactive Principles of Dspe Peg 2000 Nhs
Structural Conformation of the 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine (DSPE) Moiety
The 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine (DSPE) moiety serves as the lipid anchor of the DSPE-PEG(2000)-NHS molecule biochempeg.comglpbio.comnanosoftpolymers.comnih.govcaymanchem.comnofamerica.comsigmaaldrich.com. Structurally, DSPE is a phospholipid composed of a glycerol (B35011) backbone esterified with two stearic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position biochempeg.comglpbio.comnanosoftpolymers.comnih.govcaymanchem.comnofamerica.comsigmaaldrich.com. The two stearic acid chains are long (18 carbons) and saturated fatty acids, which contribute to the molecule's rigidity and its ability to form stable lipid bilayers or micellar structures when in aqueous environments biochempeg.comnanosoftpolymers.comnih.govnofamerica.combroadpharm.comtargetmol.com. The phosphoethanolamine head group provides a polar, hydrophilic component, and it is typically through the amine group of this head group that the PEG chain is attached, often via an amide or carbamate (B1207046) linkage nofamerica.com. This amphiphilic nature—with hydrophobic lipid tails and a hydrophilic head group—is fundamental to DSPE's role in self-assembly into organized structures like liposomes and micelles biochempeg.comnih.gov.
Table 1: DSPE Moiety Characteristics
| Component | Description | Role in this compound |
| Glycerol Backbone | A three-carbon alcohol that serves as the central scaffold. | Links the fatty acid chains and the phosphoethanolamine head group. |
| Stearic Acid Chains (x2) | Long (C18), saturated fatty acid chains. | Provide hydrophobicity and structural integrity, enabling self-assembly into lipid bilayers. |
| Phosphoethanolamine Head Group | A polar head group containing a phosphate (B84403) and an ethanolamine (B43304) moiety. | Provides hydrophilicity and serves as the attachment point for the PEG chain. |
| Amphiphilicity | Combination of hydrophobic tails and hydrophilic head group. | Enables the molecule to self-assemble into structures like liposomes and micelles in water. |
Poly(ethylene glycol) (PEG) Chain Characteristics (MW 2000 Da)
The poly(ethylene glycol) (PEG) chain, with an average molecular weight of approximately 2000 Daltons (Da), is a hydrophilic, linear polymer kimyagaran.comsigmaaldrich.comusbio.netmoleculardepot.com. PEG is synthesized via the polymerization of ethylene (B1197577) oxide and has the general formula H-(OCH₂CH₂)n-OH kimyagaran.comsigmaaldrich.comusbio.netatamanchemicals.com. The PEG chain is covalently attached to the DSPE moiety, typically at the ethanolamine head group.
Table 2: PEG(2000) Chain Characteristics
| Parameter | Value / Description | Significance |
| Molecular Weight (MW) | ~2000 Da | Influences hydrodynamic radius, PEGylation density, and the effectiveness of the "stealth" effect. |
| Hydrophilicity | High | Contributes to aqueous solubility and the formation of a protective hydrated layer, repelling proteins and reducing immune recognition. |
| "Stealth" Effect | Reduces opsonization, protein adsorption, and clearance by the immune system. | Prolongs circulation time in vivo, enhances stability, and improves biocompatibility of nanocarriers. |
| Solubility | Soluble in water and many organic solvents (e.g., DMSO, ethanol, chloroform). | Facilitates formulation into various delivery systems and conjugation reactions. |
| Structure | Linear polyether diol (H-(OCH₂CH₂)n-OH). | Provides flexibility and a large surface area for hydration. |
N-Hydroxysuccinimide (NHS) Ester: Mechanism of Activation and Amine Reactivity
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that serves as the conjugation handle of the this compound molecule glenresearch.compapyrusbio.comthermofisher.comatto-tec.comthermofisher.comthermofisher.comthermofisher.comfishersci.comcreativepegworks.comavantiresearch.comlumiprobe.comrsc.orgnih.gov. NHS esters are commonly used for the covalent labeling and modification of biomolecules containing primary amine groups glenresearch.compapyrusbio.comthermofisher.comthermofisher.comthermofisher.comfishersci.comnih.govfluidic.com.
The reactivity of the NHS ester stems from its structure, where the NHS group acts as an excellent leaving group. In the presence of a primary amine (such as the ε-amino group of lysine (B10760008) residues or the α-amino group at the N-terminus of proteins), the amine acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the NHS moiety and forming a stable amide bond between the amine-containing molecule and the DSPE-PEG chain glenresearch.compapyrusbio.comthermofisher.comthermofisher.comthermofisher.comfishersci.comnih.govfluidic.comneb.com.
The efficiency of this conjugation reaction is highly dependent on the pH of the reaction environment papyrusbio.comfluidic.comlumiprobe.com. At low pH, primary amines are protonated (-NH₃⁺), rendering them less nucleophilic and thus less reactive with the NHS ester. Conversely, at very high pH, the NHS ester itself becomes susceptible to hydrolysis, reducing the amount of active reagent available for conjugation papyrusbio.comthermofisher.comthermofisher.comfishersci.comlumiprobe.comlumiprobe.com. Therefore, the optimal pH range for NHS ester-amine coupling is typically between 7.2 and 9.0, with a frequently cited optimum of 8.3 to 8.5 papyrusbio.comatto-tec.comthermofisher.comfishersci.comrsc.orgfluidic.comneb.comlumiprobe.com. The reaction is commonly performed in buffered aqueous solutions or in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance solubility and reactivity glenresearch.comthermofisher.comatto-tec.comthermofisher.comfishersci.comcreativepegworks.comlumiprobe.com.
Table 3: NHS Ester Reactivity & Hydrolysis Parameters
| Parameter | Value / Description | Significance |
| Primary Reaction Partner | Primary amines (e.g., lysine residues, N-termini of proteins). | Forms a stable amide bond, covalently linking the DSPE-PEG chain to the target molecule. |
| Optimal pH for Amination | 8.0 – 9.0 (often cited as 8.3-8.5). | Balances amine deprotonation (for reactivity) with minimizing NHS ester hydrolysis. |
| Competing Reaction | Hydrolysis by water or hydroxide (B78521) ions. | Reduces the yield of conjugated product; rate increases significantly with pH. |
| Hydrolysis Half-life (approximate) at pH 7.0 | 4-5 hours. | Indicates moderate stability in neutral conditions. |
| Hydrolysis Half-life (approximate) at pH 8.6 | ~10 minutes. | Rapid hydrolysis at alkaline pH, necessitating prompt use of the reagent or careful pH control. |
| Solvents for Reagent Preparation | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Water (often in combination with buffer). | Used to dissolve the NHS ester reagent for reaction; DMSO/DMF can improve solubility and reaction kinetics. |
| Byproduct | N-Hydroxysuccinimide (NHS). | Released upon successful conjugation or hydrolysis; absorbs UV light around 260-280 nm. |
Ester Linkage Stability and Hydrolysis Kinetics under Varied Conditions
The stability of the NHS ester linkage is a critical factor in the successful application of this compound. The NHS ester group is inherently susceptible to hydrolysis, particularly in aqueous environments papyrusbio.comthermofisher.comthermofisher.comthermofisher.comfishersci.comlumiprobe.comnih.govlumiprobe.com. This hydrolysis reaction involves the attack of water or hydroxide ions on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the release of N-hydroxysuccinimide and the corresponding carboxylic acid (in this case, the DSPE-PEG(2000) chain with a terminal carboxyl group).
The rate of hydrolysis is significantly influenced by pH and temperature. As indicated by the half-life data, hydrolysis is relatively slow under neutral or slightly acidic conditions but accelerates dramatically as the pH increases thermofisher.comthermofisher.comthermofisher.comfishersci.comlumiprobe.com. For instance, the half-life of an NHS ester can be several hours at pH 7 but reduces to mere minutes at pH 8.6 thermofisher.comthermofisher.comthermofisher.comfishersci.comlumiprobe.com. This rapid hydrolysis at the optimal pH for amine conjugation presents a challenge, as it competes directly with the desired aminolysis reaction. Therefore, to maximize conjugation efficiency, it is essential to use the NHS ester reagent promptly after preparation, maintain the optimal pH range, and potentially use a slight excess of the NHS ester reagent papyrusbio.comthermofisher.comneb.comlumiprobe.com.
Proper storage is also crucial for maintaining the integrity of the NHS ester. NHS ester reagents are typically stored in a desiccated state at refrigerated temperatures (e.g., 4°C) to minimize exposure to moisture and prevent premature hydrolysis thermofisher.com. Once dissolved, especially in aqueous buffers, the reactivity of the NHS ester diminishes over time due to hydrolysis lumiprobe.com.
Synthetic Methodologies and Purification Strategies
Chemical Synthesis Routes for DSPE-PEG(2000)-NHS Derivatives
The chemical synthesis of this compound can be broadly categorized into two primary strategies: the direct activation of a pre-formed DSPE-PEG(2000)-Carboxyl precursor and the conjugation of DSPE to a pre-functionalized PEG derivative.
The most common and straightforward method for synthesizing this compound involves the activation of the terminal carboxylic acid group of DSPE-PEG(2000)-COOH. This approach relies on well-established carbodiimide chemistry.
The general reaction scheme involves reacting DSPE-PEG(2000)-COOH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nanocs.net The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. This results in the formation of the stable, amine-reactive this compound ester and a carbodiimide byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in the reaction solvent and can be removed by filtration.
The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF), to prevent hydrolysis of the highly reactive NHS ester. creativepegworks.comnanocs.net
Key Reaction Steps:
Dissolution: DSPE-PEG(2000)-COOH, NHS, and EDC are dissolved in an appropriate anhydrous organic solvent.
Activation and Coupling: The mixture is stirred at room temperature for several hours to allow for the formation of the NHS ester.
Byproduct Removal: The urea byproduct is removed, typically by filtration.
Purification: The final product is purified to remove unreacted starting materials and any side products.
Table 1: Reagents and Solvents in Direct Synthesis of this compound
| Role | Compound | Common Examples | Purpose |
| Precursor | DSPE-PEG(2000)-Carboxyl | DSPE-PEG(2000)-COOH | Provides the lipid-PEG backbone with a terminal carboxyl group. |
| Activating Agent | N-hydroxysuccinimide | NHS | Forms the reactive ester for subsequent amine coupling. |
| Coupling Agent | Carbodiimide | EDC, DCC | Facilitates the esterification between the carboxyl group and NHS. |
| Solvent | Anhydrous Organic Solvent | DCM, Chloroform, DMF | Provides a medium for the reaction while preventing hydrolysis. |
An alternative strategy involves the synthesis of a heterobifunctional PEG(2000) derivative first, which is then conjugated to the DSPE lipid anchor. nih.govmdpi.comjenkemusa.com This multi-step approach offers versatility in the types of linkage chemistries that can be employed between the PEG and the DSPE.
One example of this approach involves synthesizing a PEG(2000) molecule with a reactive group on one end (e.g., a succinimidyl carbonate, SC) and a protected functional group (e.g., a protected carboxyl or hydrazide group) on the other. nih.gov The reactive SC group can readily react with the primary amine of the DSPE headgroup to form a stable urethane linkage. Following the conjugation of the functionalized PEG to DSPE, the protected group at the other end can be deprotected and converted into an NHS ester.
General Steps for Precursor Functionalization:
Synthesis of Heterobifunctional PEG: A PEG(2000) diol is asymmetrically functionalized. For instance, one hydroxyl group is activated (e.g., converted to a tosylate or succinimidyl carbonate) while the other is converted to a protected carboxyl group. mdpi.com
Conjugation to DSPE: The activated end of the heterobifunctional PEG is reacted with the primary amine of DSPE.
Deprotection and NHS Ester Formation: The protecting group on the terminal carboxyl is removed, and the now-free carboxylic acid is activated with NHS and a carbodiimide, as described in the direct synthesis approach.
This method, while more complex, allows for precise control over the chemistry and can be adapted to create a variety of DSPE-PEG derivatives with different functionalities. nih.gov
Advanced Purification Techniques for High Purity this compound
Achieving high purity is essential for this compound to ensure efficient and specific conjugation to target molecules. A combination of purification techniques is often employed to remove unreacted starting materials, reaction byproducts, and hydrolyzed species.
Chromatography is a cornerstone of purification for PEGylated lipids.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the final product from non-PEGylated precursors and other impurities based on differences in hydrophobicity. nih.govd-nb.info However, care must be taken with the mobile phase conditions, as acidic pH can promote the hydrolysis of the DSPE lipid esters. nih.gov
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. nih.govchromatographyonline.com This technique is particularly effective for removing smaller molecules, such as unreacted NHS, EDC, and urea byproducts, from the much larger this compound polymer. nih.govresearchgate.net It can also be used to separate the desired product from aggregates or fragmented PEG chains.
Dialysis and ultrafiltration are membrane-based techniques that are highly effective for removing small molecule impurities from macromolecular products.
Dialysis: The reaction mixture can be dialyzed against a suitable buffer or deionized water using a membrane with a specific molecular weight cutoff (MWCO), typically around 3 kDa. d-nb.info This allows small molecules like salts, unreacted NHS, and EDC byproducts to diffuse out, while retaining the larger this compound conjugate. encapsula.com Dialysis is often preferred as it can be a gentler method that minimizes product loss compared to column chromatography. encapsula.com
Ultrafiltration: This technique uses pressure to force a solution through a semipermeable membrane, retaining larger molecules while smaller solutes and the solvent pass through. It can be used to both purify and concentrate the this compound product.
Quality Control and Yield Optimization in this compound Synthesis
Rigorous quality control and process optimization are critical to ensure the batch-to-batch consistency and reactivity of this compound.
Quality Control: A suite of analytical techniques is used to verify the identity, purity, and integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. Successful formation of the NHS ester can be verified by the presence of characteristic peaks corresponding to the succinimide protons (typically a singlet around 2.7-2.9 ppm), while successful conjugation to DSPE is confirmed by the presence of signals from the lipid's fatty acid chains and the PEG backbone's repeating ethylene (B1197577) oxide units (a prominent peak around 3.6 ppm). researchgate.netnih.govdovepress.com
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight distribution of the polymer, accounting for the inherent polydispersity of the PEG chain. d-nb.inforesearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the reaction by observing the disappearance of the carboxylic acid C=O stretch and the appearance of the characteristic carbonyl stretching bands of the NHS ester. dovepress.com
Chromatographic Purity: HPLC is used to determine the purity of the final product, with commercial suppliers often guaranteeing purities of >95%. nanocs.netbiorxiv.org
Yield Optimization: The efficiency of the NHS ester formation is influenced by several factors.
pH Control: The competing reaction of NHS ester hydrolysis is highly pH-dependent. While the activation of the carboxyl group is typically done in anhydrous organic solvents, subsequent handling and conjugation reactions with amines are performed in aqueous buffers. The reaction with primary amines is most efficient at a slightly basic pH of 7.2-8.5, which balances amine reactivity with the rate of ester hydrolysis. lumiprobe.com
Stoichiometry of Reagents: Optimizing the molar ratios of DSPE-PEG(2000)-COOH, NHS, and the coupling agent (e.g., EDC) is crucial. A slight excess of NHS and EDC is often used to drive the reaction to completion.
Reaction Time and Temperature: The reaction is typically carried out for a few hours at room temperature. Monitoring the reaction progress via techniques like TLC or HPLC can help determine the optimal reaction time to maximize yield without promoting side reactions. nih.gov
Table 2: Quality Control Parameters for this compound
| Parameter | Analytical Method | Typical Specification/Observation |
| Identity/Structure | ¹H NMR Spectroscopy | Characteristic peaks for DSPE acyl chains, PEG backbone (~3.6 ppm), and NHS protons (~2.8 ppm). researchgate.netdovepress.com |
| Molecular Weight | Mass Spectrometry (MALDI-TOF) | A distribution centered around the expected average molecular weight (~2877 g/mol ). researchgate.net |
| Purity | HPLC, TLC | >95% for commercial products. nanocs.net |
| Polydispersity Index (PDI) | GPC/SEC (for PEG starting material) | Low PDI (e.g., 1.02-1.05) indicates a narrow MW distribution of the PEG chain. creativepegworks.com |
| Functionality | FTIR | Presence of NHS ester carbonyl bands. |
Bioconjugation and Functionalization Chemistry
Amine-Reactive Conjugation Mechanisms via NHS Ester
The primary application of DSPE-PEG(2000)-NHS in bioconjugation stems from the high reactivity of the NHS ester group toward primary aliphatic amines. nanocs.netglenresearch.com This reaction is a cornerstone of bioconjugation chemistry due to its selectivity and the stability of the resulting bond.
The conjugation reaction is initiated by a nucleophilic attack on the carbonyl carbon of the NHS ester by the lone pair of electrons on a deprotonated primary amine. glenresearch.comnih.gov This amine is typically the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue within a protein or peptide. encapsula.com The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the PEG linker and the target biomolecule. glenresearch.comencapsula.com While NHS esters react selectively with primary amines, side reactions can occur with other nucleophiles like hydroxyl (serine, threonine, tyrosine) and sulfhydryl (cysteine) groups, but the resulting ester and thioester bonds are generally less stable and can be hydrolyzed or displaced by amines. glenresearch.comnih.govstackexchange.com
The efficiency of the conjugation reaction is governed by several factors. The reaction of NHS esters with amines is significantly faster than their hydrolysis in aqueous solutions, especially under optimal pH conditions. glenresearch.com However, the hydrolysis of the NHS ester to an unreactive carboxylic acid is a competing reaction that can lower the conjugation yield, particularly at higher pH values or during prolonged reaction times. lumiprobe.comjyi.orgrsc.org
Key parameters influencing reaction efficiency include:
Molar Ratio : An excess of the this compound reagent relative to the amine-containing biomolecule is often used to drive the reaction towards completion and achieve a higher degree of labeling. encapsula.cominterchim.fr
Concentration : Higher concentrations of reactants can increase the reaction rate. interchim.fr
Temperature and Time : Reactions are typically carried out at room temperature for several hours or overnight on ice. interchim.frglenresearch.com Lower temperatures can help to minimize the competing hydrolysis reaction. nih.gov
The kinetics of the NHS reaction can be complex, especially with proteins that have multiple reactive amine sites. The reaction rate can differ between the N-terminal amine and various lysine residues due to local microenvironment effects like steric hindrance and pKa modulation. nih.govnih.gov
Strategies for Ligand Immobilization onto this compound
This compound is a versatile tool for anchoring a wide array of targeting ligands to the surface of lipid-based nanoparticles, thereby enabling active targeting to specific cells or tissues.
Proteins and peptides are commonly conjugated to this compound to enhance the delivery of nanocarriers. avantiresearch.comnanocs.net The strategy relies on the reaction between the NHS ester and the primary amine groups present on the protein surface, namely the N-terminus and the ε-amino groups of lysine residues. encapsula.comglenresearch.com
A typical conjugation protocol involves:
Dissolving the protein or peptide in a suitable amine-free buffer, such as PBS or sodium bicarbonate, at the optimal pH (typically 7.4-8.5). glenresearch.com
Dissolving the this compound in a minimal amount of an organic solvent like DMSO or DMF. glenresearch.com
Adding the DSPE-PEG-NHS solution to the protein solution with gentle mixing. glenresearch.com
Allowing the reaction to proceed for a set time (e.g., 1-4 hours at room temperature or overnight at 4°C). glenresearch.com
Quenching the reaction by adding an amine-containing buffer (like Tris) if necessary. nih.gov
Purifying the resulting conjugate to remove unreacted lipid, protein, and byproducts, often using size exclusion chromatography. glenresearch.com
For example, chlorotoxin, a 36-amino acid peptide, has been successfully conjugated to DSPE-PEG-NHS by reacting with the amine groups on its lysine residues to create targeted liposomes. researchgate.net
Antibodies and their fragments are powerful targeting ligands due to their high specificity. The conjugation of antibodies to this compound follows the same fundamental amine-reactive chemistry, where the NHS ester reacts with lysine residues on the antibody to form stable immunoliposomes. encapsula.comnih.gov However, because antibodies have multiple lysine residues, this can lead to random orientation and potential heterogeneity in the final product. researchgate.net An optimized post-insertion method involves first reacting the antibody with the DSPE-PEG-NHS to form a conjugate, which is then inserted into pre-formed liposomes. nih.gov
Aptamers, which are single-stranded DNA or RNA oligonucleotides, have emerged as alternatives to antibodies. researchgate.net For functionalization, an amine-modified aptamer is required. The conjugation can be achieved through a one-step reaction where the terminal amine of the aptamer reacts directly with the this compound. encapsula.com Alternatively, a two-step process can be used, particularly with carboxyl-terminated PEG lipids (DSPE-PEG-COOH). In this method, the carboxyl group is first activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form a more stable sulfo-NHS ester, which then efficiently reacts with the amine-modified aptamer to form an amide bond. nih.govencapsula.comnih.gov This approach was used to conjugate the AS1411 aptamer to PEG-PLGA nanoparticles for targeted glioma therapy. nih.gov
Nucleic Acid and Small Molecule Attachment Approaches
The versatility of this compound extends to the conjugation of a diverse range of molecules, from complex nucleic acids to smaller targeting peptides. This capability is crucial for the development of precision medicines that can navigate the biological milieu to reach specific cellular targets.
Nucleic Acid Conjugation: The attachment of nucleic acids, such as small interfering RNA (siRNA) and aptamers, to nanocarriers is a key strategy in gene therapy and targeted drug delivery. While direct conjugation to this compound is possible if the nucleic acid possesses a primary amine, often a derivative of the lipid-PEG is utilized in conjunction with specific chemistries. For instance, amine-terminated aptamers can be conjugated to carboxyl-functionalized DSPE-PEG (DSPE-PEG-COOH) through a two-step process involving the activation of the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with the aptamer's amine group. nih.gov This process mirrors the inherent reactivity of pre-activated this compound.
In the realm of siRNA delivery, immunoliposomes are often employed. Here, antibodies or their fragments are conjugated to the NHS ester of DSPE-PEG(2000) to target specific cells. In one comparative study, the antigen-binding fragment (Fab') of an anti-EGFR antibody was conjugated to liposome-polycation-DNA complexes (LPDs) for siRNA delivery using either DSPE-PEG-MAL (maleimide) or DSPE-PEG-COOH linkers. nih.gov The study highlighted that the choice of linker significantly impacts the physicochemical properties and gene-silencing efficacy of the resulting nanovector. nih.gov
Small Molecule Attachment: The conjugation of small molecules, particularly peptides and antibodies, is a well-established application of this compound. The primary amine groups present on these proteins readily react with the NHS ester to form stable amide linkages. encapsula.comcreativepegworks.com This has been demonstrated in the development of targeted liposomes for cancer therapy, where peptides that recognize tumor-specific receptors are attached to the liposome (B1194612) surface. For example, liposomes containing this compound have been successfully conjugated to the H6 peptide for targeting breast cancer cells. caymanchem.comglpbio.com Similarly, this chemistry is used to create immunoliposomes by attaching monoclonal antibodies to the surface of liposomes, enhancing their specificity for target cells. encapsula.com
| Molecule Type | Conjugation Strategy | Key Findings | Reference |
| Amine-modified Aptamer | Two-step EDC/NHS activation of DSPE-PEG-COOH followed by reaction with aptamer. | Resulting DSPE-PEG-Aptamer conjugates were used to prepare lipid-polymer nanoparticles for targeted drug delivery. | nih.gov |
| Anti-EGFR Fab' for siRNA delivery | Comparison of DSPE-PEG-MAL and DSPE-PEG-COOH linkers for antibody fragment conjugation to LPDs. | The choice of conjugation linker affects the physicochemical properties and gene silencing effect of the targeted immunoliposomes. | nih.gov |
| H6 Peptide | Direct conjugation to this compound on liposomes. | Resulted in functionalized liposomes that could localize to tumors in a mouse xenograft model. | caymanchem.comglpbio.com |
| Monoclonal Antibodies | Reaction of primary amines on the antibody with this compound. | Forms immunoliposomes with enhanced targeting capabilities. | encapsula.com |
Post-Insertion Techniques for Pre-formed Nanostructures
The post-insertion or post-modification technique is a powerful and flexible method for functionalizing pre-formed nanostructures, such as liposomes and lipid nanoparticles (LNPs), with this compound-conjugated ligands. encapsula.comresearchgate.net This approach avoids exposing the targeting ligand to the potentially harsh conditions of the initial nanoparticle formulation process.
The general procedure involves first conjugating the desired ligand (e.g., a peptide or antibody) to the this compound molecule. encapsula.com This pre-functionalized lipid-PEG conjugate is then mixed with non-reactive DSPE-PEG(2000) to form micelles in an aqueous solution. encapsula.com These micelles are subsequently incubated with the pre-formed, plain liposomes or LNPs. encapsula.comnih.gov During this incubation, the lipid tails of the DSPE-PEG conjugates spontaneously insert into the outer leaflet of the liposomal bilayer, effectively decorating the surface of the nanostructure with the targeting ligand. encapsula.comnih.gov This process is driven by the hydrophobic interactions between the DSPE lipid anchor and the lipid bilayer of the nanoparticle.
Research has shown that this technique is highly efficient. For instance, studies on the post-insertion of DSPE-PEG2000 into preformed liposomes have quantified the process at the single liposome level, demonstrating its feasibility and control. researchgate.net An optimized post-insertion method has also been developed to improve the coupling yield of antibodies to DSPE-PEG-NHS. This optimized method involves adding the antibody immediately to the dried DSPE-PEG-NHS film, which minimizes the hydrolysis of the NHS ester that can occur upon hydration, leading to a higher number of antibodies being coupled to the liposome surface compared to routine methods. researchgate.net
The post-insertion technique is not limited to liposomes. A robust method for the preparation of targeted siRNA LNPs involves the post-insertion of a pre-formed DSPE-PEG(2000)-triazole-ligand conjugate into the LNPs. researchgate.netresearchgate.net This approach was found to conserve the spherical morphology of the LNPs, whereas direct conjugation to the LNP surface could lead to the formation of micelles. rsc.org
| Nanostructure | Post-Insertion Approach | Key Findings | Reference |
| Liposomes | Incubation of pre-formed liposomes with micelles composed of ligand-conjugated this compound and non-reactive DSPE-PEG(2000). | An optimized method, where the antibody is added directly to the dried DSPE-PEG-NHS film, significantly improves conjugation efficiency by reducing NHS hydrolysis. | researchgate.net |
| Liposomes | Quantification of DSPE-PEG2000 post-insertion at the single liposome level. | The process is efficient and can be controlled, allowing for the preparation of PEG-modified liposomes with desired surface densities. | researchgate.net |
| siRNA Lipid Nanoparticles (LNPs) | Post-insertion of pre-conjugated DSPE-PEG(2000)-triazole-ligand into pre-formed siRNA LNPs. | This method preserves the structural integrity and spherical shape of the LNPs, avoiding the particle disruption seen with direct surface conjugation. | researchgate.netresearchgate.netrsc.org |
| Micelles | Co-assembly of DSPE-PEG2000 with functionalized lipids like DSPE-PEG3400-2C5 and PHIS-PEG2000. | The resulting mixed micelles can be further modified with antibodies to enhance tumor cell-specific internalization and drug release. | nih.gov |
Applications in Advanced Nanomaterials and Biomaterials Research
Polymeric Nanoparticles and Micellar Formulations
Micelle Formation and Stabilization Research
DSPE-PEG(2000)-NHS serves as a critical component in the formation and stabilization of micelles, which are self-assembled nanostructures widely employed in drug delivery and nanotechnology avantiresearch.comcreativepegworks.comglpbio.com. Its amphipathic nature, with a hydrophobic DSPE tail and a hydrophilic PEG headgroup, drives the self-assembly process. The PEG chain imparts steric stabilization, preventing micelle aggregation and improving their colloidal stability in aqueous environments researchgate.net.
Research has investigated the thermodynamic and kinetic stability of DSPE-PEG(2000) micelles, particularly in the presence of biological components like bovine serum albumin (BSA) researchgate.net. Studies indicate that DSPE-PEG(2000) micelles exist in an equilibrium between micellar, unimer, and albumin-bound states researchgate.net. This equilibrium shifts towards the albumin-bound state at physiological temperatures, influencing micelle stability.
Table 1: Micelle Breakup Kinetics of DSPE-PEG(2000) in the Presence of BSA
| Temperature (°C) | Equilibrium State Favored | Breakup Time Constant (min) | Rate-Limiting Step |
| 20 | Micelles, Unimers, Albumin-bound | 130 ± 9 | Diffusion |
| 37 | Albumin-bound | 7.8 ± 1.6 | Monomer desorption |
Data sourced from research investigating DSPE-PEG(2000) micelle stability in the presence of BSA researchgate.net.
Furthermore, this compound has been utilized in the creation of mixed polymeric micelles, often incorporating pH-sensitive polymers. These systems have demonstrated controlled drug release properties, with significantly faster drug release observed at lower pH values characteristic of endosomal compartments nih.gov. For instance, paclitaxel (B517696) (PCT) encapsulation efficiency in such mixed micelles reached 88%, with a loading content of 5% nih.gov.
Table 2: Paclitaxel Loading in pH-Sensitive Mixed Micelles
| Micelle Composition (wt%) | Model Drug | Encapsulation Efficiency (%) | Loading Content (%) | pH for Fast Release |
| PHIS-PEG/DSPE-PEG (50:50) | Paclitaxel (PCT) | 88 | 5 | ~5.0 - 6.0 |
Data sourced from studies on pH-sensitive mixed micelles containing DSPE-PEG nih.gov.
Engineering Exosomes and Extracellular Vesicles
This compound plays a pivotal role in the engineering of exosomes and extracellular vesicles (EVs) for enhanced research utility and therapeutic applications mdpi.comnih.govnih.govthno.orgacs.org. As a PEGylated phospholipid, it can be incorporated into the lipid bilayer of EVs, conferring "stealth" properties that improve their circulation lifetime in vivo and reduce aggregation mdpi.comnih.gov. This PEGylation is often achieved through post-insertion mechanisms or by pre-conjugating targeting ligands to the DSPE-PEG-NHS molecule before its incorporation nih.govacs.org.
Surface Functionalization for Enhanced Research Utility
For example, DSPE-PEG-NHS has been used to attach antibodies to EVs, facilitating targeted delivery of therapeutic payloads mdpi.com. Research has shown that PEGylated exosomes modified with mannose-conjugated DSPE-PEG exhibited enhanced intracellular uptake into dendritic cells, potentially boosting immune responses mdpi.comnih.gov. Similarly, the compound has been employed to functionalize nanoparticles with targeting peptides like RGD, enabling them to target specific receptors on cancer cells thno.org. In a notable application, an antigen was conjugated to DSPE-PEG-NHS and then incubated with exosomes to create decorated exosomes for use as a vaccine candidate acs.org.
Surface Modification of Medical Implants and Biosensors (Research Scale)
The ability of this compound to create stable, functionalized surfaces makes it valuable for research in modifying medical implants and biosensors. The PEG chain is well-established for its role in creating anti-fouling surfaces, while the NHS ester allows for the immobilization of biomolecules essential for diagnostic applications nih.govmdpi.comnih.gov.
Anti-Fouling Layer Formation Studies
Biofouling, the nonspecific adsorption of proteins, cells, and other biomolecules onto surfaces, is a significant challenge for medical implants and biosensors, compromising their performance and longevity nih.govmdpi.com. PEGylation, facilitated by molecules like DSPE-PEG, is a primary strategy to combat biofouling. The hydrophilic nature of PEG chains creates a tightly bound hydration layer and provides steric hindrance, effectively repelling foulants from the surface nih.govmdpi.comnih.gov. DSPE-PEG is recognized as a component in anti-fouling coatings for various biomedical materials mdpi.com. The covalent attachment of DSPE-PEG to surfaces, often via the NHS ester reacting with surface amine groups, forms robust anti-fouling layers nih.gov.
Biomolecular Immobilization for Diagnostic Platforms
The reactive NHS ester on this compound is highly effective for the covalent immobilization of biomolecules, such as antibodies, enzymes, aptamers, or peptides, onto surfaces avantiresearch.comcreativepegworks.commdpi.comnih.govthno.orgacs.orgbroadpharm.comchemicalbook.comnih.govdovepress.com. This capability is fundamental for the development of diagnostic platforms, including biosensors, where specific capture molecules are required for sensitive and selective analyte detection mdpi.com. By creating a PEGylated surface that is both anti-fouling and functionalized with specific capture agents via the NHS ester, researchers can develop more reliable and sensitive diagnostic tools.
Mechanistic Investigations of Biological Interactions Pre Clinical and in Vitro Focus
Molecular Mechanisms of "Stealth" Effect Conferred by PEGylation
The term "stealth" in the context of nanomedicine refers to the ability of nanocarriers to evade the body's natural defense mechanisms, primarily the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream. The PEG component of DSPE-PEG(2000)-NHS is central to this effect.
Reduction of Opsonization and Macrophage Uptake in Research Models
A primary mechanism of the stealth effect is the reduction of opsonization, a process where plasma proteins, known as opsonins, adsorb onto the surface of foreign particles, marking them for recognition and clearance by phagocytic cells like macrophages. The hydrophilic and flexible PEG chains on the surface of nanocarriers create a steric barrier that physically hinders the binding of these opsonins. This steric hindrance minimizes the interaction between the nanocarrier surface and plasma proteins, thereby reducing the likelihood of being recognized by macrophages of the reticuloendothelial system (RES), which are abundant in the liver, spleen, and bone marrow. nih.gov
The density of the PEG chains on the nanoparticle surface is a critical factor. For a 100 nm liposome (B1194612) modified with DSPE-PEG(2000), a PEG concentration of over 8 mol% is considered to create a "brush" conformation, which provides the most effective shielding against opsonization. nih.gov This dense layer of PEG effectively masks the surface of the liposome, leading to significantly reduced uptake by macrophages. nih.gov Research has shown that PEGylated nanoparticles, often referred to as "stealth" nanoparticles, can better escape the surveillance of the RES compared to their non-PEGylated counterparts. nih.gov
Modulation of Complement System Activation
The complement system, a part of the innate immune system, can be activated by foreign surfaces, leading to inflammation and clearance of the foreign material. PEGylation has been shown to modulate the activation of the complement system. The hydrated layer formed by the PEG chains on the nanoparticle surface can interfere with the binding of complement proteins, thus preventing the initiation of the complement cascade. This reduction in complement activation further contributes to the prolonged circulation half-life of PEGylated nanocarriers.
In Vitro Cellular Uptake Mechanisms and Pathways
The NHS ester group of this compound allows for the attachment of targeting ligands, such as antibodies, peptides, or other small molecules, to the surface of nanocarriers. creativepegworks.comglpbio.comnanosoftpolymers.comavantiresearch.com This functionalization enables the investigation and exploitation of specific cellular uptake mechanisms.
Receptor-Mediated Endocytosis Studies
A key strategy for targeted drug delivery is to exploit receptor-mediated endocytosis. By conjugating a ligand that specifically binds to a receptor overexpressed on the surface of target cells, this compound-functionalized nanocarriers can be directed to these cells. For instance, studies have utilized this approach to target cancer cells. Liposomes containing this compound conjugated to a breast cancer-targeting peptide have been shown to reduce tumor growth in a mouse xenograft model. caymanchem.com Similarly, another study demonstrated that liposomes functionalized with a specific peptide via this compound could target ovarian cancer cells that overexpress the corresponding receptor. researchgate.net
The process of receptor-mediated endocytosis typically involves the binding of the ligand-decorated nanocarrier to its receptor, followed by the invagination of the cell membrane to form an endosome containing the nanocarrier. This pathway allows for the efficient internalization of the therapeutic payload into the target cells.
Passive Cellular Association and Membrane Fusion
In the absence of specific targeting ligands, the cellular uptake of this compound-containing nanoparticles can occur through passive mechanisms. This can involve non-specific adsorption to the cell membrane followed by endocytosis, or in some cases, direct fusion of the lipid-based nanocarrier with the cell membrane. The lipidic nature of the DSPE component can facilitate interaction with the lipid bilayer of the cell membrane. However, the presence of the PEG layer generally reduces non-specific cellular uptake, which is a key aspect of the "stealth" effect.
One study demonstrated a method for the passive insertion of lipid-anchored polymers into the plasma membrane through lipid fusion. nih.gov While this study used a modified DSPE-PEG compound, it highlights the potential for lipid-based materials to integrate with cell membranes.
Intracellular Trafficking and Release Studies in Cell Lines
Once internalized by a cell, the fate of the nanocarrier and its payload is a critical aspect of drug delivery. In vitro studies using various cell lines are essential to track the intracellular trafficking of this compound-modified nanoparticles. Confocal microscopy and flow cytometry are common techniques used to visualize and quantify the uptake and localization of these nanoparticles within cells. researchgate.net
Studies have shown that after internalization, nanocarriers often traffic through the endo-lysosomal pathway. dovepress.com For pH-sensitive drug delivery systems, the acidic environment of the endosomes and lysosomes can trigger the release of the encapsulated drug. dovepress.com The ability to escape the endosome and release the therapeutic agent into the cytoplasm is often a crucial step for the drug to reach its intracellular target. rsc.org Research has shown that after internalization by macrophages, liposomes can be localized in lysosomes. dovepress.com
Influence on Circulation Kinetics and Biodistribution in Animal Models
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)) into nanocarriers, such as liposomes, profoundly alters their pharmacokinetic profile in preclinical animal models. The primary effect is a significant extension of blood circulation time, a phenomenon often referred to as the "stealth" effect. nih.govmpg.de This is achieved by creating a hydrophilic steric barrier on the surface of the nanoparticle, which reduces recognition and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govmdpi.com
Studies in mice have demonstrated that liposomes formulated with DSPE-PEG(2000) can remain in circulation for over 24 hours after injection. nih.gov For instance, stealth liposomes composed of sphingomyelin, phosphatidylcholine, cholesterol, and DSPE-PEG(1900) exhibited an apparent circulation half-life of approximately 20.0 ± 3.5 hours in mice. careerchem.com This prolonged presence in the bloodstream is crucial for enabling the nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. mdpi.com The molecular weight of the PEG is a critical factor; a PEG chain of at least 2000 Da is generally considered necessary to achieve this significant RES-avoidance characteristic. nih.gov
The biodistribution of DSPE-PEG(2000)-containing nanoparticles is consequently altered. While a significant portion of the injected dose may still be observed in the liver, the modification helps to minimize rapid clearance. nih.govcaymanchem.com This allows for increased accumulation in other tissues. In tumor-bearing mouse models, this compound ester-containing liposomes have been shown to localize to both the liver and the tumor. caymanchem.com The extended circulation allows these "stealth" liposomes to passively target tumor tissues, where the leaky vasculature and poor lymphatic drainage facilitate their accumulation. mdpi.com Research has also shown that increasing the proportion of long-anchor PEG-lipids like DSPE-PEG extends the circulation time of lipid nanoparticles in mouse models of traumatic brain injury. nih.gov
Below is a summary of findings from preclinical studies on the pharmacokinetic parameters of DSPE-PEG(2000)-functionalized nanocarriers.
| Nanocarrier Formulation | Animal Model | Key Pharmacokinetic Findings |
| DSPC/CH/DSPE-PEG(2000) LUVs | Mice | Remained in circulation for over 24 hours post-injection. nih.gov |
| SM/PC/CHOL/PEG(1900)-DSPE Liposomes | Mice | Apparent circulation half-life of 20.0 ± 3.5 hours. careerchem.com |
| DSPE-PEG(2000) Micelles | Rats | Increased the half-life of encapsulated ridaforolimus by 170% and decreased clearance by 58% compared to a control formulation. researchgate.net |
| mRNA LNPs with DSPE-PEG | Mice (TBI model) | Longer circulation times with higher proportions of DSPE-PEG. nih.gov |
DSPC: Distearoylphosphatidylcholine; CH: Cholesterol; LUVs: Large Unilamellar Vesicles; SM: Sphingomyelin; PC: Phosphatidylcholine; LNPs: Lipid Nanoparticles; TBI: Traumatic Brain Injury.
Formulation Science and Self Assembly Research
Lipid Film Hydration Techniques
The lipid film hydration method, also known as the Bangham method, is a foundational technique for preparing liposomes and other lipid-based nanoparticles incorporating DSPE-PEG(2000)-NHS. researchgate.netinsidetx.com The process involves dissolving this compound along with other lipid components (e.g., cholesterol, soy phosphatidylcholine) in an organic solvent such as chloroform. researchgate.netmedchemexpress.com This lipid solution is then subjected to rotary evaporation, which removes the organic solvent and deposits a thin, uniform lipid film on the inner surface of a round-bottom flask. researchgate.netmedchemexpress.com
The film is further dried, often under vacuum, to eliminate any residual solvent. researchgate.net The crucial step of self-assembly occurs during hydration, where an aqueous buffer (e.g., PBS, pH 7.4) is added to the flask, and the mixture is agitated, typically above the lipid phase transition temperature. researchgate.net This process causes the lipid film to swell and detach, spontaneously forming multilamellar vesicles (MLVs). To achieve smaller, unilamellar vesicles, the hydrated suspension is often subjected to further processing, such as sonication or extrusion. researchgate.net For instance, a probe sonicator can be used to intermittently sonicate the hydrated film to form modified liposomes. researchgate.net
This technique is versatile for encapsulating both lipophilic and hydrophilic agents. Lipophilic molecules can be incorporated by dissolving them with the lipids in the initial organic solvent phase, while hydrophilic molecules can be encapsulated within the aqueous core during the hydration step. researchgate.net
Microfluidic-Assisted Nanoparticle Assembly
Microfluidics has emerged as a sophisticated technique for the controlled and reproducible synthesis of lipid nanoparticles (LNPs) incorporating this compound. nih.govnih.gov This method relies on the precise manipulation of fluid streams within micro-scale channels. nih.gov Typically, a lipid mixture, including this compound, dissolved in an organic solvent like ethanol, is rapidly mixed with an aqueous phase within a microfluidic device. nih.govnih.gov
The rapid and controlled mixing environment facilitates the rapid precipitation of lipids as the solvent polarity changes, leading to the self-assembly of uniform nanoparticles. nih.gov The key advantage of this technique is the ability to precisely control nanoparticle characteristics by adjusting parameters such as the flow rate ratio of the organic and aqueous phases and the total flow rate. nih.gov
For example, in the formulation of mRNA-LNPs, a lipid composition including the ionizable lipid LP01, DSPC, cholesterol, DMG-PEG2k, and DSPE-PEG(2000)-Carboxy NHS can be dissolved in ethanol and mixed with an RNA cargo dissolved in an acetate buffer (pH 4.5) using a microfluidic device like the NanoAssmblr™. nih.gov This process allows for the generation of LNP variants with consistent molar ratios of each lipid component, yielding particles with predictable sizes and surface charges. nih.gov
Emulsification-Solvent Evaporation Methods
Emulsification-solvent evaporation is another method employed to create nanocarriers using this compound. This technique is particularly useful for encapsulating hydrophobic molecules. One approach involves preparing drug-loaded micelles via a solvent evaporation technique. nih.gov In this process, both the drug (e.g., ridaforolimus) and the DSPE-PEG(2000) copolymer are first dissolved in a mixture of volatile organic solvents, such as acetone and methanol. nih.gov
This organic solution is then added drop-wise to a vigorously stirred aqueous solution. The organic solvent is subsequently removed by evaporation, often under an air purge or by using a rotary evaporator. medchemexpress.comnih.gov As the solvent is removed, the amphiphilic DSPE-PEG(2000) molecules self-assemble around the hydrophobic drug, forming micelles with the drug encapsulated in the hydrophobic core. nih.gov The resulting micellar solution can be filtered to sterilize it and remove any unincorporated drug aggregates. nih.gov Another variation is the emulsification by sonication method, which has also been used for producing nanoparticles with DSPE-PEG. researchgate.net
Self-Assembly Kinetics and Thermodynamic Considerations
The self-assembly of this compound into structures like micelles is driven by the hydrophobic effect, where the DSPE lipid tails aggregate to minimize their exposure to water, while the hydrophilic PEG chains form a protective outer corona. researchgate.net This process is governed by both kinetic and thermodynamic factors. DSPE-PEG(2000) spontaneously assembles into uniformly sized micelles in water above its critical micelle concentration (CMC). nih.gov The CMC is significantly lower in isotonic buffer solutions compared to pure water, indicating that the presence of salts screens the charged phosphate (B84403) groups and favors micelle formation. nih.gov
The stability of these micelles is a critical consideration. Research has shown that DSPE-PEG(2000) can exist in a dynamic equilibrium between monomeric, micellar, and protein-bound states (e.g., bound to bovine serum albumin, BSA). researchgate.netnih.gov This equilibrium can be shifted by environmental factors such as temperature; an increase in temperature tends to favor the BSA-bound state. nih.gov
Thermodynamically, the micellar state can become unstable when the concentration of interacting proteins like BSA is high. nih.gov The kinetics of micelle breakup have been studied, revealing a first-order process with time constants that are temperature-dependent. For instance, in the presence of BSA, the breakup time constant was found to be approximately 130 minutes at 20 °C and decreased significantly to about 7.8 minutes at 37 °C. nih.gov At 37 °C, the rate-limiting step for micelle breakup is the desorption of the DSPE-PEG(2000) monomer from the micelle. nih.gov These findings highlight that the in-vivo stability and lifetime of DSPE-PEG(2000) micelles are key considerations in their design for therapeutic applications. researchgate.netnih.gov
Factors Influencing Size, Polydispersity, and Lamellarity of Formulations
The final physicochemical properties of nanoparticles incorporating this compound are influenced by several formulation and process parameters. These properties include particle size, polydispersity index (PDI), and for liposomes, lamellarity (the number of lipid bilayers).
Concentration of DSPE-PEG(2000): Increasing the molar percentage of DSPE-PEG(2000) in a liposomal formulation generally leads to a decrease in the average vesicle diameter. researchgate.net The large, hydrated hydrophilic PEG chains create steric hindrance and repulsion between lipid layers, which favors the formation of smaller, more spherical, and predominantly unilamellar vesicles. researchgate.net
Component Ratios: In mixed micellar systems, the weight ratio of components can significantly impact particle size and stability. For instance, in nanoparticles prepared with DSPE-PEG2000 and Soluplus, the particle size tended to increase as the proportion of DSPE-PEG2000 decreased. mdpi.com A 1:1 weight ratio was found to be optimal for forming stable particles, suggesting a strong intermolecular interaction at this ratio. mdpi.com
PEG Chain Length Pairing: In targeted liposomes, the relative lengths of the PEG chain used for stealth (e.g., methoxy-capped PEG) and the PEG chain used for ligand conjugation (e.g., this compound) can affect performance. Studies have shown that pairing a longer, ligand-displaying PEG with a shorter stealth PEG (e.g., APTEDB-PEG2000/PEG1000) can enhance cellular uptake compared to using two PEGs of the same length. thno.org
Solvent Environment: The solvent composition during self-assembly plays a crucial role. Micelles formed in pure water are typically smaller than those formed in an isotonic buffer, likely due to increased folding of the PEG chains in the absence of salt. biomaterials.org
The table below summarizes findings on how the weight ratio of DSPE-PEG2000 to Soluplus affects nanoparticle characteristics. mdpi.com
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 10:1 | 36.5 | -28.5 | 0.900 |
| 5:1 | 80.8 | -29.2 | 0.644 |
| 4:1 | 128.1 | -28.1 | 0.295 |
| 1:1 | 116.6 | -13.7 | 0.112 |
The following table illustrates the characteristics of different LNP variants formulated using microfluidics, highlighting the inclusion of DSPE-PEG2k-Carboxy NHS in the LNPx formulation. nih.gov
| Formulation | Lipid Composition (molar ratio) |
| LNPx | LP01 / DSPC / Cholesterol / DMG-PEG2k / DSPE-PEG-2k-Carboxy NHS (45.5 / 9 / 44 / 1.2 / 0.3) |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity analysis of DSPE-PEG(2000)-NHS. ¹H NMR spectra are particularly useful for verifying the presence of the key structural components of the molecule.
Characteristic peaks in the ¹H NMR spectrum confirm the identity of the compound. For instance, the signals corresponding to the distearoyl fatty acid chains, the glycerol (B35011) backbone, the polyethylene (B3416737) glycol (PEG) chain, and the N-hydroxysuccinimide (NHS) ester group can be identified and integrated. caymanchem.com A prominent peak observed around 3.6 ppm is characteristic of the repeating ethylene (B1197577) oxide units of the PEG chain. researchgate.net The relative integration of these signals can provide information about the average number of PEG units. caymanchem.com
While NMR is invaluable for structural elucidation, it has limitations in quantifying impurities, as there can be significant spectral overlap between the main compound and any potential impurities. caymanchem.com Therefore, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment.
Table 1: Representative ¹H NMR Chemical Shifts for DSPE-PEG(2000) Derivatives
| Functional Group | Approximate Chemical Shift (ppm) |
| Fatty Acid Acyl CH₂ | ~1.25 |
| Glycerol Group | Variable |
| PEG Chain (CH₂CH₂O) | ~3.6 |
| N-hydroxysuccinimide (NHS) | Variable |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of the DSPE-PEG compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the efficiency of conjugation reactions. When coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can effectively separate the main compound from impurities and unreacted starting materials. nih.govbiorxiv.org
Purity is determined by analyzing the chromatogram for the presence of extraneous peaks. A high-purity sample will exhibit a single, well-defined peak corresponding to the this compound molecule. caymanchem.com The presence of multiple peaks can indicate impurities, such as DSPE-PEG(2000) that has not been activated with the NHS ester, or dimers of the lipid. caymanchem.com
In conjugation studies, HPLC is used to monitor the progress of the reaction between this compound and a target molecule (e.g., a peptide or antibody). By comparing the chromatograms of the reaction mixture over time, the disappearance of the starting materials and the appearance of the conjugated product can be tracked, allowing for the determination of conjugation efficiency. mdpi.com
Mass Spectrometry (MS, MALDI-TOF) for Molecular Weight Verification and Conjugate Confirmation
Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is essential for verifying the molecular weight of this compound. researchgate.net Due to the polymeric nature of the PEG chain, this compound is not a single molecular species but rather a distribution of molecules with varying numbers of ethylene glycol repeat units. caymanchem.com MALDI-TOF MS analysis reveals this distribution, with the resulting spectrum showing a series of peaks separated by 44 Da, which corresponds to the mass of one ethylene glycol unit. bath.ac.uk The average molecular weight of the compound can be determined from this distribution. bath.ac.uk
This technique is also critical for confirming the successful conjugation of this compound to other molecules. researchgate.net Following a conjugation reaction, MALDI-TOF MS analysis of the purified product will show a shift in the molecular weight distribution corresponding to the mass of the attached molecule, thereby confirming the formation of the desired conjugate. researchgate.net
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Size and Zeta Potential
When this compound is incorporated into liposomes or used to form micelles, Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are employed to characterize the size distribution and surface charge (zeta potential) of the resulting nanoparticles. nih.govnih.gov
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in suspension. From this, the hydrodynamic diameter of the nanoparticles is calculated. The polydispersity index (PDI) is also determined, which provides a measure of the broadness of the size distribution. mdpi.com A low PDI value indicates a more monodisperse population of nanoparticles. researchgate.net
NTA provides a number-based size distribution by tracking the movement of individual particles. This technique can offer higher resolution for polydisperse samples compared to DLS. nih.govnih.gov
The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is an important indicator of the stability of the nanoparticle suspension, with higher magnitude zeta potentials generally indicating greater stability against aggregation. mdpi.com
Table 2: Example of DLS Data for Nanoparticles Formed with DSPE-PEG(2000)
| Formulation Ratio (DSPE-PEG2000:Other Component) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 10:1 | 36.5 | -28.5 | 0.900 |
| 5:1 | 80.8 | -29.2 | 0.644 |
| 4:1 | 128.1 | -28.1 | 0.295 |
| 1:1 | 116.6 | -13.7 | 0.112 |
This is a representative table based on findings from a study evaluating nanoparticles composed of DSPE-PEG2000 and Soluplus. mdpi.com
Electron Microscopy (TEM, SEM) for Morphological Analysis
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology of nanostructures formed with this compound. jeolusa.com
TEM provides high-resolution, two-dimensional images of the internal structure of nanoparticles. jeolusa.com To visualize liposomes or micelles, samples are typically negatively stained with a heavy metal salt, such as uranyl acetate, to enhance contrast. researchgate.net TEM images can reveal the shape (e.g., spherical), size, and lamellarity (for liposomes) of the nanoparticles. mdpi.comresearchgate.net
Fluorescence Spectroscopy for Conjugation Yield and Release Studies
Fluorescence spectroscopy is a highly sensitive technique that can be used to determine conjugation yield and to study the release of encapsulated molecules from liposomes or micelles formulated with this compound.
For determining conjugation yield, a fluorescently labeled molecule can be reacted with this compound. The degree of conjugation can then be quantified by measuring the fluorescence of the resulting product. Alternatively, a fluorescent label can be incorporated into the DSPE-PEG conjugate itself, allowing for its quantification in various assays. liposomes.ca
In release studies, a fluorescent dye is encapsulated within the core of liposomes. The release of the dye into the surrounding medium can be monitored over time by measuring the increase in fluorescence, which is often quenched at high concentrations inside the liposomes. This provides valuable information on the stability and release kinetics of the formulation.
Differential Scanning Calorimetry (DSC) for Phase Behavior and Interaction Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transition behavior of lipid bilayers, providing insights into the interactions between this compound and other lipids in a formulation. nih.gov
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For liposomes, DSC can determine the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a liquid-crystalline, disordered state. researchgate.net
The incorporation of this compound into a lipid bilayer can affect its Tm. By analyzing the changes in the DSC thermogram, such as shifts in the Tm or broadening of the transition peak, researchers can gain an understanding of how this compound is integrated into the membrane and its effect on membrane fluidity and stability. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) for Binding Kinetics Studies
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. nih.govnih.gov In a typical SPR experiment to study binding kinetics, one of the interacting molecules (the ligand) is immobilized on the sensor surface. nih.gov A solution containing the other molecule (the analyte) is then flowed over this surface. nih.gov The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov
The data is visualized in a sensorgram, which plots the SPR signal (RU) against time. From the association phase (when the analyte is flowing over the surface) and the dissociation phase (when the analyte solution is replaced by a buffer), key kinetic parameters can be calculated:
Association rate constant (k_a_): This value (in M⁻¹s⁻¹) describes the rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (k_d_): This value (in s⁻¹) represents the rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (K_D_): Calculated as the ratio of k_d_ to k_a_ (k_d_/k_a_), the K_D_ (in M) is a measure of the binding affinity. A lower K_D_ value indicates a stronger binding affinity.
The NHS ester of this compound is particularly useful for immobilizing amine-containing ligands onto SPR sensor chips that have been functionalized with a carboxylated surface. This is often achieved through a process called amine coupling, which involves the activation of the carboxyl groups with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
While direct studies detailing the SPR binding kinetics of molecules conjugated specifically via this compound are not abundantly available in the public domain, the principles of such analyses can be illustrated through conceptually similar studies. For instance, research involving the functionalization of liposomes with targeting moieties and their subsequent analysis with SPR provides a framework for understanding how these experiments would be conducted and the nature of the data obtained.
In a representative study, a targeting ligand could be conjugated to this compound and incorporated into a liposome (B1194612). These functionalized liposomes would then be captured on an SPR sensor chip, for example, a hydrophobic L1 chip. The target protein for the ligand would then be flowed over the chip as the analyte. The resulting sensorgrams would allow for the determination of the kinetic constants for the interaction between the ligand-functionalized liposome and its target protein.
| Ligand-Analyte Pair | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Equilibrium Dissociation Constant (K_D_) (M) |
|---|---|---|---|
| Hypothetical Peptide-Functionalized Liposome vs. Target Receptor | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Hypothetical Antibody Fragment-Functionalized Liposome vs. Target Antigen | 2.8 x 10⁵ | 1.1 x 10⁻⁴ | 3.9 x 10⁻¹⁰ |
This quantitative data is invaluable for optimizing the design of targeted drug delivery systems. By understanding the binding kinetics, researchers can tailor the affinity of the targeting ligand to achieve the desired level of binding to the target cells or tissues, while minimizing off-target effects. The use of this compound in conjunction with SPR analysis provides a robust platform for the detailed characterization of these critical biomolecular interactions.
Future Research Directions and Emerging Innovations
Development of Novel Stimuli-Responsive DSPE-PEG(2000)-NHS Constructs
A significant area of innovation involves designing this compound constructs that can respond to specific environmental triggers within the body, allowing for controlled and targeted release of therapeutic or diagnostic agents. These "smart" nanosystems are engineered to remain stable in general circulation but undergo physical or chemical changes in response to unique conditions present in pathological tissues, such as tumors.
Detailed Research Findings: Researchers are actively developing liposomes and nanoparticles that incorporate this compound and are sensitive to various stimuli:
pH-Responsive Systems: The acidic microenvironment of solid tumors (pH 6.0–7.0) is a common trigger for targeted drug release. nih.gov Formulations have been developed that are stable at the physiological pH of 7.4 but become destabilized in acidic conditions, leading to the release of their payload. nih.govnih.gov For instance, theranostic liposomes have been created using this compound to attach a pH-responsive peptide, H7K(R2)2. nih.govdovepress.com These particles demonstrate enhanced cellular uptake and anti-tumor activity at a lower pH (6.8) compared to neutral pH (7.4). dovepress.com Another study describes bone-targeted pH-sensitive liposomes containing doxorubicin (B1662922), where the pH sensitivity is conferred by lipids like 1,2-dioleoyl-glycero-3-phosphatidylethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS), while DSPE-PEG-NHS is used to attach a bone-targeting ligand. nih.gov
Thermo-Responsive Systems: Thermo-sensitive or heat-sensitive liposomes are designed to release their contents when exposed to mild hyperthermia (around 40-43°C). This can be induced externally by focused ultrasound or other methods at the target site. Research has shown that conjugating elastin-like polypeptides (ELPs) to the surface of liposomes using DSPE-PEG-NHS can create such a response. frontiersin.org Above a certain transition temperature, the ELPs aggregate, which distorts the liposome (B1194612) membrane and triggers the release of the encapsulated drug. frontiersin.org
Redox-Responsive Systems: The significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment and the extracellular space is another trigger being exploited. Nanocarriers are being designed with disulfide bonds that are cleaved in the high-GSH environment inside cells, leading to the disassembly of the carrier and release of its cargo. While direct examples linking this compound to redox-responsive mechanisms are emerging, the principle is a key focus in stimuli-responsive design. nih.gov
Table 1: Examples of Stimuli-Responsive Systems Utilizing this compound Constructs
| Stimulus | Mechanism/Component | Research Application | Reference |
|---|---|---|---|
| Low pH (Tumor Microenvironment) | Protonation of pH-sensitive peptides (e.g., H7K(R2)2) or lipids (e.g., DOPE, CHEMS) leading to membrane destabilization. | Targeted drug delivery to solid tumors and bone metastases. | nih.govnih.govdovepress.com |
| Elevated Temperature (Hyperthermia) | Conjugation of Elastin-Like Polypeptides (ELPs) that aggregate upon heating, disrupting the liposomal membrane. | Spatially controlled drug release at heated tumor sites. | frontiersin.org |
| High Glutathione (GSH) Concentration | Cleavage of disulfide bonds within the nanocarrier structure, causing disassembly. | Intracellular drug release following endocytosis by tumor cells. | nih.gov |
Integration into Multi-Modal Nanocarriers for Enhanced Research Capabilities
The development of theranostics, which combines therapeutic and diagnostic capabilities into a single integrated system, represents a major advance in nanomedicine research. nih.gov this compound is an ideal component for building these multi-modal nanocarriers due to its ability to link various functional molecules to a nanoparticle surface. These carriers can simultaneously deliver a therapeutic agent and an imaging agent, allowing for real-time monitoring of biodistribution and therapeutic response. nih.govnih.gov
Detailed Research Findings: this compound has been instrumental in the formulation of several multi-modal systems:
Combined MRI and Chemotherapy: Researchers have successfully co-encapsulated the chemotherapy drug paclitaxel (B517696) (PTX) and superparamagnetic iron oxide (SPIO) nanoparticles, an MRI contrast agent, into liposomes. nih.govdovepress.com this compound was used to attach a tumor-targeting peptide to the surface, creating a theranostic system that could both visualize the tumor via MRI and treat it with PTX. nih.govdovepress.com
Combined PET Imaging and Antiretroviral Therapy: In HIV research, a C-C chemokine receptor type 5 (CCR5) targeting peptide was conjugated to DSPE-PEG-NHS to create targeted lipid nanoparticles (LNPs). nih.gov These LNPs were formulated to carry the antiretroviral drug rilpivirine (B1684574) (RPV) and a radioactive nanoprobe (⁶⁴CuInEuS₂), enabling PET-CT imaging to track the biodistribution of the drug to viral reservoirs like the spleen. nih.gov
Anti-Angiogenic and Cytotoxic Combination Therapy: Liposomes have been functionalized with antibodies that target receptors overexpressed on angiogenic endothelial cells, such as Vascular Endothelial Growth Factor (VEGF). mdpi.com By using DSPE-PEG-NHS to conjugate anti-VEGF monoclonal antibodies to a liposome carrying a cytotoxic drug, the resulting nanocarrier can simultaneously inhibit tumor blood vessel growth and directly kill cancer cells. mdpi.com
Table 2: Integration of this compound in Multi-Modal Nanocarriers
| Diagnostic Modality | Therapeutic Modality | DSPE-PEG-NHS Role | Research Target | Reference |
|---|---|---|---|---|
| Magnetic Resonance Imaging (MRI) | Chemotherapy (Paclitaxel) | Conjugation of a tumor-targeting peptide. | Breast Cancer | nih.govdovepress.com |
| Positron Emission Tomography (PET) | Antiretroviral Therapy (Rilpivirine) | Conjugation of a CCR5-targeting peptide. | HIV Reservoirs | nih.gov |
| (Implied Imaging) | Anti-angiogenic & Cytotoxic Therapy | Conjugation of anti-VEGF antibodies. | Various Cancers | mdpi.com |
| (Implied Imaging) | Radionuclide Therapy | Conjugation of targeting ligands (e.g., VIP). | Breast Cancer | science.gov |
Advancements in Site-Specific and Controlled Conjugation Chemistry
While the N-hydroxysuccinimide (NHS) ester reaction with primary amines (like those on lysine (B10760008) residues of proteins) is robust, it can be non-specific, potentially leading to heterogeneous products and loss of biomolecule activity if the conjugation occurs at a critical site. acs.orgnih.govnih.gov Future research is therefore focused on developing more controlled conjugation strategies to ensure that targeting ligands are attached to the DSPE-PEG(2000) linker in a precise and predictable manner.
Detailed Research Findings: Advancements are being made to overcome the limitations of traditional NHS ester chemistry:
Kinetically Controlled Bioconjugation: This approach involves carefully controlling reaction conditions, such as pH and reactant stoichiometry, to favor conjugation at the most reactive amine groups rather than all available ones. acs.orgnih.gov By working at a lower pH (e.g., 7.2) than traditionally used for NHS ester reactions (pH 8.5-9.5), the reaction rate is slowed, and the half-life of the NHS ester is increased. nih.gov This allows for more selective modification, making it possible to synthesize immunoconjugates with a more uniform drug-to-antibody ratio and better-preserved antigen-binding affinity. acs.orgnih.gov
Orthogonal Chemistry Strategies: To avoid the potential for random coupling associated with NHS esters, researchers are exploring alternative bioconjugation chemistries. These include thiol-reactive conjugation (targeting cysteine residues) and click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), which offer highly specific and efficient ligation under mild conditions. lifesynthsolutions.com While these methods may require modification of the DSPE-PEG(2000) terminal group from NHS to another reactive moiety (e.g., maleimide, DBCO), they represent a path toward more controlled and site-specific surface functionalization.
Table 3: Comparison of Conjugation Chemistries for Nanoparticle Functionalization
| Conjugation Strategy | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Traditional NHS Ester-Amine Coupling | Reacts with primary amines (e.g., lysine) at basic pH (8.5-9.5). | Commercially available reactants, robust reaction. | Can be non-specific, leading to random conjugation and potential loss of protein function. | acs.orgnih.govnih.gov |
| Kinetically Controlled NHS Ester Coupling | Reaction is performed at a lower pH (~7.2) with slow addition of reactants. | Achieves greater site-selectivity and more uniform products while still using common reactants. | Reaction may not go to completion; requires careful optimization. | acs.orgnih.gov |
| Thiol-Reactive Conjugation (e.g., Maleimide) | Specifically targets sulfhydryl groups on cysteine residues. | Highly site-specific if cysteine residues are strategically located. | Requires available cysteine residues; protein may need engineering. | lifesynthsolutions.com |
| Click Chemistry (e.g., SPAAC) | Bio-orthogonal reaction between an azide (B81097) and a cyclooctyne. | Very high specificity and efficiency; proceeds under mild conditions. | Requires synthesis of non-standard reactive groups on both the lipid and the ligand. | lifesynthsolutions.com |
Exploration of this compound in Regenerative Medicine and Tissue Engineering Research
The fields of regenerative medicine and tissue engineering aim to repair, replace, or regenerate damaged tissues and organs. This compound is emerging as a valuable tool in this area for its ability to create functionalized biomaterials and delivery systems that can interact with cells and guide tissue formation. yusiyy.comyusiyy.comresearchgate.net
Detailed Research Findings: The application of this compound in this field involves several key strategies:
Functionalization of Scaffolds: Biomaterial scaffolds that mimic the natural extracellular matrix are used to support cell growth and tissue development. researchgate.net this compound can be used to anchor growth factors, adhesion peptides (like RGD), or other bioactive molecules to the surface of these scaffolds. This functionalization helps to promote cell attachment, proliferation, and differentiation, guiding the formation of new tissue.
Targeted Delivery of Therapeutics: Nanoparticles functionalized using this compound can be used for the targeted and sustained delivery of biomolecules that aid in nerve regeneration and reconstruction. researchgate.net For example, liposomes can be engineered to deliver neurotrophic factors specifically to the site of a nerve injury, promoting axonal growth and reducing inflammation. researchgate.net
Cell Surface Engineering: this compound can be used to modify the surface of cells before they are administered for cell-based therapies. The PEG linker can help shield the cells from the host immune system, while a conjugated targeting ligand could help the cells home to the site of injury or disease.
Table 4: Applications of this compound in Regenerative Medicine Research
| Research Area | Role of this compound | Objective | Reference |
|---|---|---|---|
| Tissue Engineering Scaffolds | Covalently attaches bioactive molecules (e.g., growth factors, adhesion peptides) to the scaffold surface. | Enhance cell attachment, proliferation, and differentiation to guide tissue formation. | yusiyy.comresearchgate.net |
| Nerve Regeneration | Creates targeted nanoparticles for the sustained delivery of neurotrophic factors. | Promote axonal growth and support functional recovery after nerve injury. | researchgate.net |
| Cell-Based Therapies | Modifies cell surfaces to add targeting ligands or provide immune-shielding. | Improve homing of therapeutic cells to target tissues and reduce immune rejection. | yusiyy.com |
Scale-Up Methodologies for Research-Grade Material Production
As nanomedicines move from benchtop research toward preclinical and clinical studies, the need for scalable and reproducible manufacturing methods becomes critical. The production of research-grade this compound itself requires robust synthesis and purification protocols. Furthermore, the methods used to formulate nanoparticles incorporating this lipid must be suitable for producing larger quantities of material with consistent quality.
Detailed Research Findings: While literature on the specific scale-up of the this compound molecule is often proprietary, the focus for research applications is on the scalable production of the final nanocarrier product.
High-Pressure Homogenization (HPH): This technique is a common method for producing lipid-based nanoparticles, including nanostructured lipid carriers (NLCs) and liposomes. nih.gov Both hot and cold HPH methods are suitable for large-scale production and have the advantage of avoiding organic solvents. nih.gov This method involves forcing a lipid dispersion through a narrow gap at high pressure, which reduces particle size to the nanometer range.
Microfluidics: Microfluidic devices offer precise control over the nanoparticle formulation process. By mixing a lipid stream (containing this compound dissolved in a solvent like ethanol) with an aqueous stream in micro-channels, nanoparticles with highly uniform size and composition can be produced. This method is highly reproducible and can be scaled up by operating multiple microfluidic cartridges in parallel, making it an attractive option for producing consistent, research-grade material.
Purification Techniques: For scaled-up production, efficient purification is essential. Tangential flow filtration (TFF) is a widely used method for separating fully formed nanoparticles from free lipids, unconjugated molecules, and solvents. TFF is more scalable and efficient than traditional methods like dialysis or ultracentrifugation for handling larger volumes.
Table 5: Scalable Production Techniques for Nanoparticles Using this compound
| Technique | Principle | Advantages for Scale-Up | Reference |
|---|---|---|---|
| High-Pressure Homogenization (HPH) | A lipid emulsion is forced through a small orifice under high pressure to reduce particle size. | Simple, suitable for large batches, solvent-free options available. | nih.gov |
| Microfluidics | Precise, controlled mixing of lipid and aqueous phases in micro-channels. | Excellent batch-to-batch reproducibility, uniform particle size, scalable by parallelization. | nih.gov |
| Tangential Flow Filtration (TFF) | A purification method where the solution flows parallel to a filter membrane, separating nanoparticles from smaller impurities. | Rapid and efficient for large volumes, suitable for industrial-scale purification. | N/A |
Q & A
Q. How should DSPE-PEG(2000)-NHS be dissolved to ensure stability in aqueous buffer systems?
this compound has limited solubility in aqueous buffers. To maximize solubility:
- Dissolve the compound in dimethylformamide (DMF) at ~10 mg/mL as a stock solution.
- Gradually introduce the DMF stock into the aqueous buffer under vigorous vortexing or sonication.
- Purge solvents with inert gases (e.g., nitrogen) to minimize oxidation during dissolution.
- Avoid phosphate-buffered saline (PBS) at high ionic strengths, as it may induce micelle aggregation .
Q. What analytical techniques are recommended for verifying the conjugation efficiency of this compound with target ligands?
- UV-Vis Spectroscopy : Quantify NHS ester consumption by tracking the absorbance peak at ~260 nm (indicative of released N-hydroxysuccinimide).
- MALDI-TOF Mass Spectrometry : Compare molecular weight shifts before and after conjugation to confirm ligand attachment.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress by observing changes in retention factors (Rf) of free vs. conjugated ligands .
Advanced Research Questions
Q. How can maleimide-thiol conjugation efficiency with this compound be optimized for nanoparticle functionalization?
- pH Control : Maintain reaction pH between 6.5–7.5 to balance thiol deprotonation and maleimide stability.
- Molar Ratio : Use a 1.5–2:1 molar excess of maleimide-terminated this compound over thiolated ligands to drive reaction completion.
- Temperature : Conduct reactions at 4°C to minimize hydrolysis of maleimide groups.
- Quenching : Add excess β-mercaptoethanol post-conjugation to terminate unreacted maleimide sites. Validate via fluorescence labeling or SDS-PAGE .
Q. What experimental strategies mitigate discrepancies in drug-loading efficiency observed in this compound-based nanocarriers?
- Controlled Hydration : Use a lipid film hydration method with consistent sonication duration and temperature to ensure uniform micelle formation.
- Drug-Lipid Compatibility Screening : Pre-screen drug-lipid interactions via differential scanning calorimetry (DSC) to identify phase separation issues.
- Centrifugal Filtration : Employ molecular weight cutoff filters to separate unencapsulated drugs and quantify loading via HPLC-UV.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, lipid-drug ratio) contributing to variability .
Q. How should researchers address conflicting data on the stability of this compound conjugates in physiological conditions?
- Accelerated Stability Testing : Incubate conjugates at 37°C in simulated body fluid (SBF) and analyze degradation via size-exclusion chromatography (SEC) over 72 hours.
- Critical Micelle Concentration (CMC) Determination : Use pyrene fluorescence assays to assess micelle integrity under dilution.
- Comparative Studies : Cross-validate findings with alternative PEGylated lipids (e.g., DMPE-PEG) to isolate DSPE-specific instability factors.
- Error Analysis : Quantify batch-to-batch variability in PEG chain length (via GPC) and adjust statistical models to account for polymer polydispersity .
Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?
- PICO Framework :
- Population : Target biomolecule/cell type (e.g., antibody-functionalized liposomes).
- Intervention : this compound conjugation protocol.
- Comparison : Alternative PEGylation strategies (e.g., click chemistry).
- Outcome : Conjugation efficiency, colloidal stability, in vivo half-life.
Q. How should researchers design tables to present this compound experimental data effectively?
- Raw Data : Include batch-specific molecular weights, polydispersity indices, and CMC values in appendices.
- Processed Data : Summarize key findings (e.g., ligand conjugation efficiency, drug loading %) in the main text using concise tables.
- Uncertainty Reporting : Add columns for standard deviations, p-values, and confidence intervals to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
